1,4'-Bipiperidin-3-OL

Descripción general

Descripción

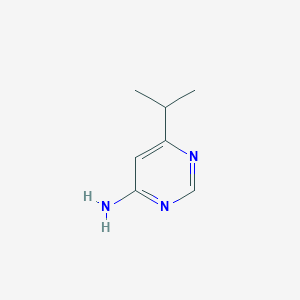

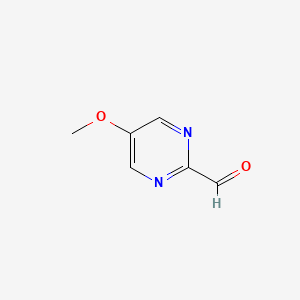

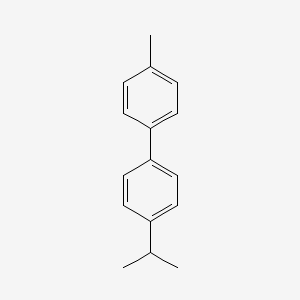

1,4'-Bipiperidin-3-OL is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

1,4'-Bipiperidin-3-OL has been studied for its potential as a tyrosinase inhibitor. Research on variably N-substituted biperidines, including this compound derivatives, has shown potent inhibition of tyrosinase, particularly with 4′-methylbenzyl substitution. This discovery is significant for future drug design targeting tyrosinase-related conditions (Khan et al., 2005).

CCR3 Antagonism

This compound derivatives have been identified as CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds has led to the discovery of specific derivatives with potent receptor affinity and inhibition of eosinophil chemotaxis, which is crucial in allergic reactions (Ting et al., 2005).

DNA-Intercalating Antiproliferative Agents

This compound has been utilized in the modification of DNA-intercalating polyketide glycosides, leading to water-soluble derivatives. These modified compounds have shown improved antiproliferative activities, making them significant in the development of cancer therapeutics (Ueberschaar et al., 2016).

Catalysis in Organic Reactions

This compound derivatives have been explored as catalysts in organic reactions. For instance, a complex derived from bipiperidine and copper(II) acetate hydrate has been found effective for olefin epoxidation with hydrogen peroxide, showcasing its potential in organic synthesis and industrial processes (Mikhalyova et al., 2012).

Molecular Recognition in Pharmaceutical Analysis

This compound and its derivatives have been studied for molecular recognition, particularly in the context of pharmaceutical analysis. Research has focused on differentiating regioisomers of pseudodistamine precursors, emphasizing the importance of this compound in precise drug identification and quality control (Mazur et al., 2017).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored in a safe place and dust formation should be avoided .

Mecanismo De Acción

Target of Action

The primary target of 1,4’-Bipiperidin-3-OL is the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems, influencing various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

1,4’-Bipiperidin-3-OL acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding at muscarinic receptors, particularly in the corpus striatum, a part of the brain involved in motor control . This antagonism restores the balance between the neurotransmitters in the brain, which can be disrupted in conditions like parkinsonism .

Biochemical Pathways

These pathways involve the synthesis, release, and degradation of acetylcholine, a key neurotransmitter in the nervous system .

Pharmacokinetics

As a small molecule with a molecular weight of 18428 , it is expected to have good bioavailability

Result of Action

The antagonism of muscarinic receptors by 1,4’-Bipiperidin-3-OL can lead to a reduction in the symptoms of parkinsonism and control of extrapyramidal side effects of neuroleptic drugs . These effects occur at both the molecular level, through the inhibition of acetylcholine at muscarinic receptors, and the cellular level, through the modulation of neuronal activity .

Propiedades

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)